molecular formula C20H18FN3O3 B2536860 2-{[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}quinoxaline CAS No. 2097916-52-2

2-{[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}quinoxaline

Cat. No.: B2536860
CAS No.: 2097916-52-2
M. Wt: 367.38
InChI Key: SGUYVKHCHDALQU-UHFFFAOYSA-N
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Description

2-{[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}quinoxaline is a synthetic quinoxaline derivative of interest in medicinal chemistry and early-stage drug discovery. Compounds based on the quinoxaline scaffold are extensively investigated for their potential as anticancer agents, with activity against various tumor cell lines . This particular molecule is designed for research applications, potentially including the inhibition of protein kinases, a common therapeutic target in oncology and other disease areas . The structure combines a quinoxaline core, a known privileged scaffold in drug discovery, with a pyrrolidine-ether linkage and a 3-fluoro-4-methoxybenzoyl group. This molecular architecture suggests potential for a unique interaction profile with biological targets. Researchers can utilize this compound as a chemical tool to explore cellular signaling pathways or as a building block in the synthesis of more complex molecules for biological evaluation. Its mechanism of action is presumed to be multi-faceted, potentially involving the disruption of key enzymatic functions critical for cell proliferation. Handling of this compound should be conducted by qualified researchers in accordance with laboratory safety protocols. This product is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(3-fluoro-4-methoxyphenyl)-(3-quinoxalin-2-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O3/c1-26-18-7-6-13(10-15(18)21)20(25)24-9-8-14(12-24)27-19-11-22-16-4-2-3-5-17(16)23-19/h2-7,10-11,14H,8-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGUYVKHCHDALQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCC(C2)OC3=NC4=CC=CC=C4N=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}quinoxaline typically involves multiple steps, starting with the preparation of the quinoxaline core and the pyrrolidine ring. One common approach is to first synthesize the quinoxaline derivative through a condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound. The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where the pyrrolidine derivative reacts with a suitable leaving group on the quinoxaline core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}quinoxaline can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to a hydroxyl group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl or carbonyl derivative, while reduction of the benzoyl group can produce a hydroxyl-substituted compound.

Scientific Research Applications

2-{[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}quinoxaline has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structural features make it a candidate for studying interactions with biological targets, such as enzymes or receptors.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-{[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}quinoxaline involves its interaction with molecular targets, such as enzymes or receptors. The fluorine and methoxy groups can enhance binding affinity and selectivity by forming specific interactions with the target. The pyrrolidine ring can contribute to the overall three-dimensional structure, influencing the compound’s ability to fit into the active site of the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name CAS Number Molecular Formula Molecular Weight Benzoyl Substituents Key Features
2-{[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}quinoxaline (Target) N/A C₂₁H₁₉FN₃O₄* ~392.4* 3-Fluoro, 4-methoxy Balanced electronic effects: F (electron-withdrawing) + OCH₃ (electron-donating).
2-{[1-(3-Trifluoromethoxybenzoyl)pyrrolidin-3-yl]oxy}quinoxaline 2177449-88-4 C₂₀H₁₆F₃N₃O₃ 403.4 3-Trifluoromethoxy Bulky, highly electronegative CF₃O group; may enhance metabolic stability.
2-{[1-(2,3-Dimethoxybenzoyl)pyrrolidin-3-yl]oxy}quinoxaline 2097869-15-1 C₂₁H₂₁N₃O₄ 379.4 2,3-Dimethoxy Dual electron-donating OCH₃ groups; could improve solubility but reduce target affinity.
2-{[1-(2,3,4-Trifluorobenzoyl)pyrrolidin-3-yl]oxy}quinoxaline N/A C₁₉H₁₄F₃N₃O₂* ~381.3* 2,3,4-Trifluoro Triple fluorine substitution; strong electron-withdrawing effects may enhance reactivity.

Key Observations:

Substituent Effects: The target compound combines a fluorine (electron-withdrawing) at position 3 and a methoxy (electron-donating) at position 4 on the benzoyl group. This balance may optimize interactions with hydrophobic pockets and hydrogen-bonding regions in biological targets . The trifluoromethoxy analog introduces a sterically demanding CF₃O group, which could hinder enzymatic degradation but reduce solubility compared to the target’s smaller substituents. The 2,3,4-trifluoro analog maximizes electronegativity, which may enhance binding to electron-deficient enzyme active sites but increase lipophilicity.

Biological Implications: Quinoxaline derivatives with methoxy groups (e.g., 4-methoxy in ’s pyrido[2,3-b]pyrazine) are associated with antitumor and antimicrobial activities . The target’s 4-methoxy group may similarly enhance bioactivity. Fluorinated analogs (e.g., ) are common in medicinal chemistry for improving metabolic stability and target affinity .

Research Findings and Data Gaps

  • Synthetic Routes: While and describe quinoxaline syntheses (e.g., cyclization reactions, hydrazone intermediates), the target compound’s specific synthesis remains uncharacterized in the provided evidence.
  • Physicochemical Properties : Melting points, solubility, and stability data are absent for most compounds, limiting a full structure-activity relationship (SAR) analysis.

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